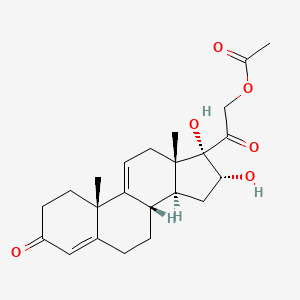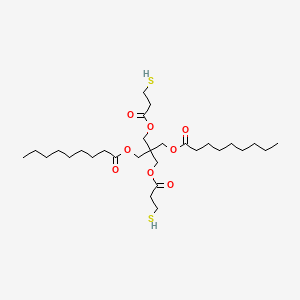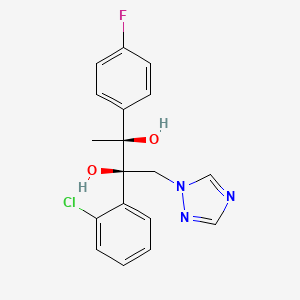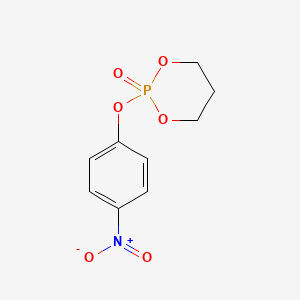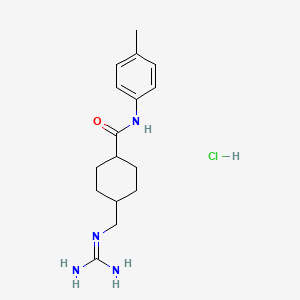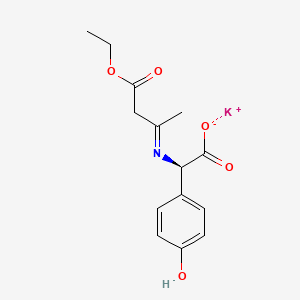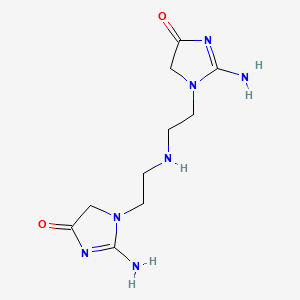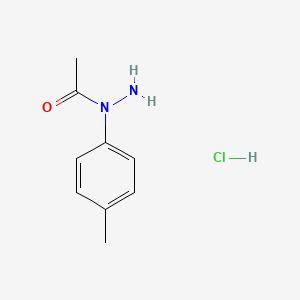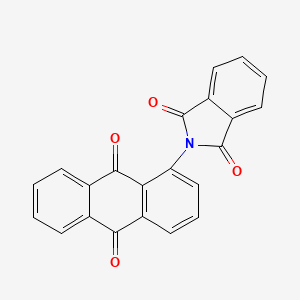
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is fused with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with anthracene-9,10-dione under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Phthalimide: Similar in structure but lacks the anthracene moiety.
Anthraquinone: Contains the anthracene core but lacks the isoindole structure.
Naphthalimide: Similar isoindole structure but with a naphthalene moiety instead of anthracene.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- is unique due to the combination of the isoindole and anthracene structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
40101-29-9 |
|---|---|
Molecular Formula |
C22H11NO4 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(9,10-dioxoanthracen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H11NO4/c24-19-12-6-1-2-7-13(12)20(25)18-16(19)10-5-11-17(18)23-21(26)14-8-3-4-9-15(14)22(23)27/h1-11H |
InChI Key |
KBLFCHZTXMGMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


